molecular formula C9H9NO3 B1601901 Methyl 6-acetylnicotinate CAS No. 153559-93-4

Methyl 6-acetylnicotinate

Cat. No. B1601901
CAS RN: 153559-93-4
M. Wt: 179.17 g/mol
InChI Key: GORGQDZBRJIMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-acetylnicotinate is a methyl ester of niacin . It is used in the treatment of CNS disorders using D-amino acid oxidase and D-aspartate oxidase inhibitors .


Synthesis Analysis

A synthesis method of 6-formyl methyl nicotinate involves taking 6-methyl nicotinate as a raw material, taking glacial acetic acid as a solvent, and reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate .


Molecular Structure Analysis

The molecular formula of this compound is C9H9NO3 . The molecular weight is 151.16 .


Chemical Reactions Analysis

The synthesis method of 6-formyl methyl nicotinate involves several chemical reactions. It starts with 6-methyl nicotinate reacting with bromine and sodium acetate to generate 6-tribromomethyl nicotinate. Then, one bromine is removed from the 6-tribromomethyl nicotinic acid methyl ester under the action of sodium sulfite aqueous solution to obtain 6-dibromomethyl nicotinic acid methyl ester. Finally, 6-dibromo methyl nicotinic acid methyl ester reacts with morpholine to generate a product 6-formyl nicotinic acid methyl ester .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 151.16 . The compound 6-methylnicotine (CAS# 101540-79-8) has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .

Scientific Research Applications

Impact on Metabolic Health and Body Composition

Research has explored the effects of nicotinamide riboside (NR), a precursor of NAD+ that shares a core structural similarity with Methyl 6-acetylnicotinate, on metabolic health parameters in overweight and obese individuals. A study found that NR supplementation increased body fat-free mass and affected skeletal muscle acetylcarnitine metabolism, indicating minor changes in body composition and sleeping metabolic rate without affecting insulin sensitivity or mitochondrial function (Remie et al., 2020).

Epigenetic Regulation

This compound may play a role in epigenetic mechanisms through its involvement in processes like DNA and histone modifications. Acetylation and methylation are crucial epigenetic modifications that regulate gene expression. Studies highlight the complex interplay between these modifications in controlling chromatin structure and gene activity, underscoring the potential regulatory roles of compounds like this compound in epigenetics (Shilatifard, 2006); (Su, Wellen, Rabinowitz, 2016).

Dermatological Applications

Methyl nicotinate, closely related to this compound, has been studied for its pharmacodynamic response in skin vasodilation, particularly in contexts such as diabetic neuropathy. Such research underscores the therapeutic potential of nicotinate derivatives in enhancing skin blood flow and possibly aiding in the management of conditions like diabetic foot, highlighting a significant avenue for clinical application (Caselli et al., 2003).

Interaction with Cancer Therapy

The role of histone deacetylases (HDACs) in gene expression regulation through epigenetic modifications such as acetylation and methylation is vital for understanding cancer therapy targets. This compound's relevance in this context could be inferred through its potential impact on HDAC activity or expression, providing insights into novel cancer therapy approaches by modulating epigenetic landscapes (Xu et al., 2011).

Mechanism of Action

Target of Action

Methyl 6-acetylnicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system .

Mode of Action

This compound, like other niacin derivatives, is thought to act as an agonist at nicotinic acetylcholine receptors . This means it binds to these receptors and activates them, leading to a series of changes in the cell . It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by niacin and its derivatives. Niacin is a precursor to the redox cofactor, nicotinamide adenine dinucleotide (NAD), and its reduced form NADH . These molecules play a key role in many biochemical reactions, including those involved in energy metabolism .

Pharmacokinetics

It is known that the compound has similar aerosol transfer efficiency to nicotine . This suggests that it may have similar absorption, distribution, metabolism, and excretion (ADME) properties to nicotine .

Result of Action

The result of this compound’s action is thought to involve peripheral vasodilation . This means it causes blood vessels in the periphery of the body to widen, which can increase blood flow . This effect is why this compound is used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances, and the specific characteristics of the individual’s body . .

Safety and Hazards

Methyl 6-acetylnicotinate may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. In case of skin contact, wash off with soap and plenty of water. If eye irritation persists, get medical advice/attention .

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

properties

IUPAC Name

methyl 6-acetylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORGQDZBRJIMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573173
Record name Methyl 6-acetylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153559-93-4
Record name Methyl 6-acetylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-acetylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-acetylnicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-acetylnicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 6-acetylnicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 6-acetylnicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-acetylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.